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molecular formula C8H8BrFO2 B8719490 (2-Bromo-5-fluoro-4-hydroxymethylphenyl)-methanol

(2-Bromo-5-fluoro-4-hydroxymethylphenyl)-methanol

Cat. No. B8719490
M. Wt: 235.05 g/mol
InChI Key: HCPXUWNAFSYRGJ-UHFFFAOYSA-N
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Patent
US08207134B2

Procedure details

5-Bromo-2-fluoro-4-hydroxymethyl-benzaldehyde (604.3 mg, 2.59 mmol) was dissolved in methanol (5 mL). To the resultant solution was added sodium borohydride (98.1 mg, 2.59 mmol) at 0° C. After stirring for 10 minutes, about 3 mL of methanol was removed by distillation. Water was added to the solution, and the resultant mixture was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure. The resulting residue was purified by silica gel flash column chromatography (developing solution methanol:dichloromethane (3:100)), to thereby obtain the titled compound (247.3 mg, 43%).
Name
5-Bromo-2-fluoro-4-hydroxymethyl-benzaldehyde
Quantity
604.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
98.1 mg
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH2:11][OH:12])=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:9]=[C:6]([CH2:7][OH:8])[C:5]([F:10])=[CH:4][C:3]=1[CH2:11][OH:12] |f:1.2|

Inputs

Step One
Name
5-Bromo-2-fluoro-4-hydroxymethyl-benzaldehyde
Quantity
604.3 mg
Type
reactant
Smiles
BrC=1C(=CC(=C(C=O)C1)F)CO
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
98.1 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
about 3 mL of methanol was removed by distillation
ADDITION
Type
ADDITION
Details
Water was added to the solution
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash column chromatography (developing solution methanol:dichloromethane (3:100))

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)CO)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 247.3 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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